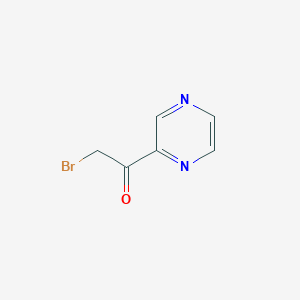

2-Bromo-1-pyrazin-2-yl-ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-pyrazin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-3-6(10)5-4-8-1-2-9-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIRAGIEBOAGOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80578636 | |

| Record name | 2-Bromo-1-(pyrazin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132426-19-8 | |

| Record name | 2-Bromo-1-(pyrazin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-1-pyrazin-2-yl-ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-pyrazin-2-yl-ethanone is a heterocyclic ketone that serves as a valuable intermediate in the synthesis of a variety of pharmaceutical compounds. Its unique chemical structure, featuring a reactive α-bromo ketone adjacent to a pyrazine ring, makes it a versatile building block for the development of novel therapeutics, particularly in the areas of central nervous system (CNS) disorders and antimicrobial agents.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on data relevant to researchers and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a pale-yellow to yellow-brown solid at room temperature. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅BrN₂O | [1][2][3] |

| Molecular Weight | 201.02 g/mol | [1] |

| CAS Number | 132426-19-8 | [2][3] |

| Appearance | Pale-yellow to Yellow-brown Solid | |

| Boiling Point | 269.0 ± 25.0 °C at 760 mmHg | [2] |

| Density | 1.7 ± 0.1 g/cm³ | [2] |

| Flash Point | 116.5 ± 23.2 °C | [2] |

| LogP | 0.69 | [2] |

| Storage Temperature | 2-8 °C |

Synthesis

Proposed Experimental Protocol: Synthesis of this compound

This protocol is based on general methods for the α-bromination of ketones.

Materials:

-

1-(Pyrazin-2-yl)ethanone

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Acetic Acid or another suitable solvent

-

Sodium Bicarbonate solution (saturated)

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

In a well-ventilated fume hood, dissolve 1-(pyrazin-2-yl)ethanone in a suitable solvent such as acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent, or N-Bromosuccinimide portion-wise, to the stirred solution. The reaction is typically exothermic.

-

After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by pouring the mixture into a saturated solution of sodium bicarbonate to neutralize the acid and any unreacted bromine.

-

Extract the aqueous layer with dichloromethane or another suitable organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Workflow Diagram:

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Pyrazine Protons: Three distinct signals in the aromatic region (δ 8.5-9.0 ppm). Methylene Protons (-CH₂Br): A singlet in the region of δ 4.0-5.0 ppm. |

| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the downfield region (δ 185-195 ppm). Pyrazine Carbons: Signals in the aromatic region (δ 140-150 ppm). Methylene Carbon (-CH₂Br): A signal in the aliphatic region (δ 30-40 ppm). |

| IR Spectroscopy | C=O Stretch: A strong absorption band around 1700 cm⁻¹. C-Br Stretch: An absorption band in the fingerprint region (500-700 cm⁻¹). Aromatic C-H and C=N Stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1500-1600 cm⁻¹, respectively. |

| Mass Spectrometry | Molecular Ion Peak (M⁺): A pair of peaks at m/z 200 and 202 with approximately equal intensity, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Major Fragments: Loss of Br (M-79/81), loss of CO (M-28), and fragmentation of the pyrazine ring. |

Biological Activity and Applications in Drug Development

Pyrazine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[9][10][11][12] They are key components in several approved drugs.[9] The incorporation of a pyrazine moiety can enhance the pharmacological activity and reduce the toxicity of parent compounds.[9]

While specific biological data for this compound is limited in publicly accessible literature, its role as a key intermediate suggests its utility in the synthesis of compounds targeting various biological pathways.[1]

Potential Signaling Pathways and Molecular Targets:

The pyrazine nucleus is a versatile scaffold that can interact with a variety of biological targets. Based on the activities of other pyrazine-containing molecules, potential signaling pathways that could be modulated by derivatives of this compound include:

-

NRF2/ARE Pathway: Some nitrogen-containing heterocyclic compounds, including pyrazines, are known to activate the NRF2/ARE signaling pathway, which is crucial for cellular defense against oxidative stress and has implications in cancer prevention.

-

Enzyme Inhibition: The reactive α-bromo ketone moiety can act as an electrophile, making it suitable for covalent modification of enzyme active sites. This could be exploited to design irreversible inhibitors for various enzymes implicated in disease.

-

Receptor Binding: The pyrazine ring can participate in hydrogen bonding and π-stacking interactions, enabling it to bind to the active sites of various receptors.

Logical Relationship Diagram:

References

- 1. This compound | C6H5BrN2O | CID 15823112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-1-(2-pyrazinyl)ethanone | CAS#:132426-19-8 | Chemsrc [chemsrc.com]

- 3. aoen.lookchem.com [aoen.lookchem.com]

- 4. Synthesis, Evaluation of Pharmacological Activity, and Molecular Docking of 1,4-Dihydropyridines as Calcium Antagonists [ouci.dntb.gov.ua]

- 5. Synthesis, Evaluation of Pharmacological Activity, and Molecular Docking of 1,4-Dihydropyridines as Calcium Antagonists [jstage.jst.go.jp]

- 6. article.sapub.org [article.sapub.org]

- 7. Synthesis, Evaluation of Pharmacological Activity, and Molecular Docking of 1,4-Dihydropyridines as Calcium Antagonists [jstage.jst.go.jp]

- 8. One-pot, multicomponent synthesis of symmetrical Hantzsch 1,4-dihydropyridine derivatives using glycerol as clean and green solvent | European Journal of Chemistry [eurjchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Bromo-1-pyrazin-2-yl-ethanone (CAS: 132426-19-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-pyrazin-2-yl-ethanone, a key building block in medicinal chemistry. The document details its physicochemical properties, synthesis, and significant applications in the development of novel therapeutics, particularly as a precursor to kinase inhibitors. Experimental protocols and spectroscopic data are presented to facilitate its use in research and drug discovery.

Introduction

This compound, with the CAS number 132426-19-8, is a heterocyclic ketone of significant interest in the pharmaceutical industry. Its structure, featuring a reactive bromoacetyl group attached to a pyrazine ring, makes it a versatile intermediate for the synthesis of a wide array of nitrogen-containing heterocyclic compounds.[1][2] The pyrazine moiety is a recognized pharmacophore present in numerous biologically active molecules, including several approved drugs. This guide aims to consolidate the available technical information on this compound to support its application in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 132426-19-8 | [1] |

| Molecular Formula | C₆H₅BrN₂O | [1][3] |

| Molecular Weight | 201.02 g/mol | [1] |

| Appearance | Pale-yellow to Yellow-brown Solid | - |

| Boiling Point | 269.0 ± 25.0 °C at 760 mmHg | [4] |

| Density | 1.7 ± 0.1 g/cm³ | [4] |

| Flash Point | 116.5 ± 23.2 °C | [4] |

| Storage Temperature | 2-8 °C | - |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the bromination of 2-acetylpyrazine.

General Synthesis Workflow

The synthesis can be visualized as a two-step process starting from 2-cyanopyrazine, which is converted to 2-acetylpyrazine via a Grignard reaction, followed by bromination.

References

An In-depth Technical Guide to the Molecular Structure of 2-Bromo-1-pyrazin-2-yl-ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Bromo-1-pyrazin-2-yl-ethanone, a heterocyclic ketone of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide combines established chemical principles, data from analogous structures, and predicted spectroscopic information to offer a thorough analytical perspective.

Molecular Structure and Chemical Properties

This compound, with the empirical formula C₆H₅BrN₂O, is a derivative of pyrazine, a diazine ring containing two nitrogen atoms at positions 1 and 4.[1] The structure features a bromoacetyl group attached to the C-2 position of the pyrazine ring.

Key Identifiers and Properties:

| Property | Value | Reference |

| IUPAC Name | 2-bromo-1-(pyrazin-2-yl)ethanone | [1] |

| CAS Number | 132426-19-8 | [1] |

| Molecular Formula | C₆H₅BrN₂O | [1] |

| Molecular Weight | 201.02 g/mol | [1] |

| Boiling Point | 269.0 ± 25.0 °C at 760 mmHg | [2] |

| Density | 1.7 ± 0.1 g/cm³ | [2] |

| InChIKey | UJIRAGIEBOAGOA-UHFFFAOYSA-N | [1] |

| SMILES | C1=CN=C(C=N1)C(=O)CBr | [1] |

The presence of the pyrazine ring, a common scaffold in pharmacologically active compounds, and the reactive α-bromoketone moiety suggest that this compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents. Pyrazine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The α-bromoketone functionality is a versatile handle for introducing various substituents through nucleophilic substitution reactions.

Predicted Spectroscopic Data

In the absence of published experimental spectra for this compound, the following data has been predicted based on the analysis of its constituent functional groups and data from structurally similar compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrazine ring and the methylene protons of the bromoacetyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 - 8.8 | m | 2H | Pyrazine H-3, H-5 |

| ~8.5 | m | 1H | Pyrazine H-6 |

| ~4.5 | s | 2H | -CH₂Br |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will display signals for the carbonyl carbon, the carbons of the pyrazine ring, and the methylene carbon.

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O |

| ~145-150 | Pyrazine C-2, C-3, C-5, C-6 |

| ~30 | -CH₂Br |

Predicted Infrared (IR) Spectrum

The IR spectrum will be characterized by absorption bands typical for a ketone and an aromatic heterocyclic system.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak | Aromatic C-H stretch |

| ~1700 | Strong | C=O stretch (ketone) |

| ~1600-1400 | Medium-Strong | Aromatic C=C and C=N stretching |

| ~1200-1000 | Medium | C-N stretching |

| ~700-600 | Medium | C-Br stretch |

Predicted Mass Spectrum Fragmentation

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 201/203 | Molecular ion peak (M⁺, M⁺+2 due to Br isotopes) |

| 122 | Loss of ·CH₂Br |

| 105 | Loss of Br and CO |

| 79/81 | Bromine isotopes |

| 53 | Pyrazine fragment |

Experimental Protocols

Synthesis of 2-Acetylpyrazine (Precursor)

2-Acetylpyrazine can be synthesized via the oxidation of 2-ethylpyrazine.

Materials:

-

2-Ethylpyrazine

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethylpyrazine in a suitable solvent like water or a mixture of t-butanol and water.

-

Slowly add a solution of potassium permanganate to the stirred solution of 2-ethylpyrazine. The reaction is exothermic and should be controlled by external cooling.

-

After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.

-

Extract the aqueous filtrate with dichloromethane.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude 2-acetylpyrazine, which can be purified by distillation or chromatography.

Synthesis of this compound

The α-bromination of 2-acetylpyrazine can be achieved using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine.

Materials:

-

2-Acetylpyrazine

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or Acetic Acid

-

Benzoyl peroxide (initiator, for NBS)

-

Sodium bicarbonate solution (for workup)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure using NBS:

-

Dissolve 2-acetylpyrazine in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Procedure using Bromine:

-

Dissolve 2-acetylpyrazine in a suitable solvent such as acetic acid or chloroform in a flask protected from light.

-

Slowly add a solution of bromine in the same solvent to the stirred solution of 2-acetylpyrazine.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Carefully quench the excess bromine with a solution of sodium thiosulfate.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent like dichloromethane.

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product by recrystallization or column chromatography.

Visualization of Molecular Structure and Synthetic Pathway

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Potential Biological Significance and Applications

While specific biological activity data for this compound is not available, the presence of the pyrazine core and the reactive bromoacetyl group suggests several potential areas of interest for drug development professionals.

-

Anticancer Agents: Many pyrazine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The bromoacetyl group can act as an alkylating agent, potentially reacting with nucleophilic residues in biological macromolecules like proteins and DNA, leading to cell death.

-

Antimicrobial Agents: The pyrazine scaffold is found in several antimicrobial drugs. The introduction of a reactive side chain could enhance the interaction with microbial targets.

-

Enzyme Inhibitors: The electrophilic nature of the α-bromoketone makes it a potential covalent inhibitor of enzymes, particularly those with a nucleophilic residue (e.g., cysteine or histidine) in their active site. This mechanism is utilized by several approved drugs.

Further research is warranted to synthesize and screen this compound and its derivatives for various biological activities to explore their therapeutic potential.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, predicted spectroscopic properties, and a plausible synthetic route for this compound. While direct experimental data is currently scarce, the information presented here, based on established chemical principles and data from analogous compounds, serves as a valuable resource for researchers and scientists interested in this and related heterocyclic compounds. The potential for this molecule to serve as a key intermediate in the development of new therapeutic agents is significant, and this guide provides a solid foundation for future research in this area.

References

Spectroscopic and Synthetic Profile of 2-Bromo-1-pyrazin-2-yl-ethanone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the chemical compound 2-Bromo-1-pyrazin-2-yl-ethanone. This key intermediate is of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development due to its utility in the synthesis of various heterocyclic compounds. While a complete set of experimentally-derived spectra and a detailed, published synthetic protocol for this specific molecule remain elusive in readily available literature, this guide compiles predicted data and outlines a feasible synthetic approach based on established chemical principles and analogous reactions.

Spectroscopic Data

Precise, experimentally-verified spectroscopic data for this compound is not currently available in peer-reviewed literature. However, based on the chemical structure, the following tables summarize the expected spectroscopic characteristics. These predictions are valuable for the identification and characterization of the compound upon synthesis.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.2 | s | 1H | H-3 (Pyrazine) |

| ~8.8 | d | 1H | H-5 (Pyrazine) |

| ~8.7 | d | 1H | H-6 (Pyrazine) |

| ~4.5 | s | 2H | -CH₂Br |

Solvent: CDCl₃. These are estimated values and may vary based on experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O |

| ~150 | C-2 (Pyrazine) |

| ~147 | C-6 (Pyrazine) |

| ~145 | C-3 (Pyrazine) |

| ~144 | C-5 (Pyrazine) |

| ~35 | -CH₂Br |

Solvent: CDCl₃. These are estimated values and may vary based on experimental conditions.

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | C-H (aromatic) |

| ~1700 | C=O (ketone) |

| ~1600, ~1470 | C=N, C=C (pyrazine ring) |

| ~1200 | C-N |

| ~650 | C-Br |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Fragment |

| 200/202 | [M]⁺ (presence of Br isotopes) |

| 121 | [M - Br]⁺ |

| 106 | [Pyrazine-C=O]⁺ |

| 79/81 | [Br]⁺ |

Experimental Protocols: A Proposed Synthetic Pathway

Reaction Scheme:

Detailed Proposed Protocol:

-

Reaction Setup: To a solution of 2-acetylpyrazine (1.0 eq) in a suitable solvent such as glacial acetic acid or diethyl ether, add elemental bromine (1.0-1.1 eq) dropwise at a controlled temperature, typically 0-5 °C, with constant stirring.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is carefully quenched with a reducing agent, such as a saturated aqueous solution of sodium thiosulfate, to neutralize any unreacted bromine.

-

Extraction: The aqueous layer is then extracted multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the proposed synthesis and characterization of this compound.

Caption: Synthetic and characterization workflow for this compound.

This technical guide serves as a foundational resource for researchers working with this compound. The provided data and protocols, while based on predictions and established methodologies, offer a strong starting point for the synthesis and characterization of this valuable chemical intermediate. It is recommended that all experimental work be conducted with appropriate safety precautions and that the identity and purity of the synthesized compound be confirmed through rigorous analytical techniques.

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-1-pyrazin-2-yl-ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for 2-Bromo-1-pyrazin-2-yl-ethanone (CAS No. 132426-19-8). The information is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in the safe use and management of this compound.

Chemical and Physical Properties

This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C6H5BrN2O[2][3] |

| Molecular Weight | 201.02 g/mol [2][3] |

| Density | 1.7 ± 0.1 g/cm³[2] |

| Boiling Point | 269.0 ± 25.0 °C at 760 mmHg[2] |

| Flash Point | 116.5 ± 23.2 °C[2] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C[2] |

| LogP | 0.69[2] |

| Appearance | Not explicitly stated in search results |

| Solubility | Not explicitly stated in search results |

Hazard Identification and Toxicological Information

Potential Health Effects:

-

Ingestion: May be harmful if swallowed.[6]

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure laboratory safety.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[7][8]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][7] For splash hazards, a face shield in addition to safety goggles is recommended.[9]

-

Avoid contact with skin and eyes.[7]

-

Use non-sparking tools and prevent the buildup of electrostatic charge.[7][8]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[8]

-

Wash hands thoroughly after handling.[5]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]

-

Keep away from incompatible materials such as strong oxidizing agents.[10][11]

-

Recommended storage temperature is often between 2-8°C.[1]

A general workflow for safe laboratory handling of this chemical is depicted below.

Caption: General workflow for safe handling of this compound.

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[12][13]

-

After Skin Contact: Immediately wash off with soap and plenty of water.[12] Remove contaminated clothing and wash it before reuse.[13] Consult a doctor.[12]

-

After Eye Contact: Rinse cautiously with water for at least 15 minutes.[12][13] Remove contact lenses, if present and easy to do. Continue rinsing.[13] Consult a doctor.[12]

-

After Ingestion: Rinse mouth with water.[12] Do NOT induce vomiting.[12][13] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[12]

A decision tree for first aid procedures is provided below.

Caption: First aid procedures for exposure to this compound.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[12][13]

-

Specific Hazards: No specific data available, but combustion may produce hazardous gases such as carbon oxides, nitrogen oxides, and hydrogen bromide.[5]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[12][13]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment.[12] Ensure adequate ventilation.[12] Evacuate personnel to safe areas.[12]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[12] Do not let the chemical enter drains.[12]

-

Methods for Cleaning Up: Collect the material and place it in suitable, closed containers for disposal.[12] Avoid creating dust.[12]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. The material may be sent to a licensed chemical destruction plant.[12][14] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[12][14] Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning.[12][14]

Experimental Protocols

Detailed experimental protocols for toxicity testing of this compound are not available in the public domain based on the conducted searches. Standard methodologies such as those outlined by the Organisation for Economic Co-operation and Development (OECD) for testing chemicals would be appropriate for determining specific toxicological endpoints like acute oral toxicity (OECD Guideline 420), acute dermal toxicity (OECD Guideline 402), and acute inhalation toxicity (OECD Guideline 403). Skin and eye irritation would typically be assessed using OECD Guidelines 404 and 405, respectively. In the absence of specific data, it is recommended to handle this compound as a potentially hazardous substance.

References

- 1. 2-Bromo-1-(pyrazin-2-yl)ethanone [myskinrecipes.com]

- 2. 2-Bromo-1-(2-pyrazinyl)ethanone | CAS#:132426-19-8 | Chemsrc [chemsrc.com]

- 3. This compound | C6H5BrN2O | CID 15823112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. aksci.com [aksci.com]

- 6. dept.harpercollege.edu [dept.harpercollege.edu]

- 7. echemi.com [echemi.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. echemi.com [echemi.com]

- 14. echemi.com [echemi.com]

An In-depth Technical Guide to the Purity and Analysis of 2-Bromo-1-pyrazin-2-yl-ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of 2-Bromo-1-pyrazin-2-yl-ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines detailed experimental protocols, data presentation, and visualizations to aid in the quality control and characterization of this compound.

Physicochemical Properties

This compound is a heterocyclic ketone with the molecular formula C₆H₅BrN₂O and a molecular weight of 201.02 g/mol .[1][2] It is typically a pale-yellow to yellow-brown solid and is instrumental in the development of nitrogen-containing heterocyclic drugs.[2]

| Property | Value | Reference |

| CAS Number | 132426-19-8 | [1][2][3] |

| Molecular Formula | C₆H₅BrN₂O | [1][2][3] |

| Molecular Weight | 201.02 g/mol | [1][2] |

| Appearance | Pale-yellow to Yellow-brown Solid | [2] |

| Boiling Point | 269.0 ± 25.0 °C at 760 mmHg | [4] |

| Density | 1.7 ± 0.1 g/cm³ | [4] |

| Purity (Typical) | 95% - 97% | [2][4][5] |

Analytical Methodologies for Purity Assessment

A multi-faceted approach employing chromatographic and spectroscopic techniques is essential for the comprehensive purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is the primary technique for quantification of the main component and its impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and information on proton and carbon environments, while Mass Spectrometry (MS) confirms the molecular weight and provides fragmentation data for structural elucidation of unknown impurities. Gas Chromatography (GC) can also be employed for the analysis of volatile components.

For related compounds, a variety of analytical methods are available upon request from suppliers, including LCMS, GCMS, HPLC, GC-FID, MS, and NMR, indicating a standard industry practice for comprehensive analysis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantitative determination of this compound and its process-related impurities. A reverse-phase HPLC method with UV detection is proposed, based on methods for similar aromatic ketones.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | 1 mg/mL in Acetonitrile:Water (50:50) |

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound.

Instrumentation:

-

400 MHz NMR Spectrometer

Sample Preparation:

-

Dissolve 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

¹H NMR Acquisition Parameters:

| Parameter | Recommended Value |

| Pulse Program | zg30 |

| Number of Scans | 16 |

| Relaxation Delay | 1.0 s |

| Spectral Width | 20 ppm |

¹³C NMR Acquisition Parameters:

| Parameter | Recommended Value |

| Pulse Program | zgpg30 |

| Number of Scans | 1024 |

| Relaxation Delay | 2.0 s |

| Spectral Width | 220 ppm |

Expected Chemical Shifts (¹H NMR, CDCl₃):

-

Pyrazine Protons: δ 8.5-9.0 ppm (multiplets)

-

Methylene Protons (-CH₂Br): δ 4.5-5.0 ppm (singlet)

Expected Chemical Shifts (¹³C NMR, CDCl₃):

-

Carbonyl Carbon (C=O): δ 190-195 ppm

-

Pyrazine Carbons: δ 140-150 ppm

-

Methylene Carbon (-CH₂Br): δ 30-35 ppm

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to aid in the identification of impurities through fragmentation analysis.

Instrumentation:

-

Mass spectrometer with an Electrospray Ionization (ESI) source.

Infusion Conditions:

| Parameter | Recommended Value |

| Ionization Mode | Positive (ESI+) |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 600 L/hr |

Expected Molecular Ion:

-

[M+H]⁺ at m/z 201/203 (due to the isotopic pattern of Bromine)

Potential Impurities and Their Analysis

The synthesis of this compound may lead to the formation of several impurities. Understanding the synthetic route is key to identifying potential process-related impurities. A common synthetic pathway involves the bromination of 1-(pyrazin-2-yl)ethanone.

Potential Impurities:

| Impurity Name | Structure | Origin | Analytical Detection |

| 1-(Pyrazin-2-yl)ethanone | C₆H₆N₂O | Unreacted starting material | HPLC, GC-MS |

| 2,2-Dibromo-1-(pyrazin-2-yl)ethanone | C₆H₄Br₂N₂O | Over-bromination | HPLC, LC-MS |

| Pyrazinoic Acid | C₅H₄N₂O₂ | Oxidation of the starting material or product | HPLC |

Visualizations

Chemical Structure and Impurity Profile

Caption: Structure of this compound and potential impurities.

Analytical Workflow

Caption: General workflow for the analysis of this compound.

Signaling Pathway (Illustrative Example of Application)

While this compound is a synthetic intermediate, its derivatives are often designed to interact with biological signaling pathways. The following is a hypothetical example of how a downstream active pharmaceutical ingredient (API) derived from this intermediate might modulate a kinase signaling pathway.

Caption: Illustrative example of a signaling pathway modulated by a derivative.

References

An In-depth Technical Guide to 2-Bromo-1-pyrazin-2-yl-ethanone and its Hydrobromide Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1-pyrazin-2-yl-ethanone and its hydrobromide salt, crucial intermediates in the synthesis of novel pharmaceutical compounds. This document outlines the chemical and physical properties, detailed experimental protocols for their synthesis, and a summary of their applications in medicinal chemistry.

Chemical and Physical Properties

This compound is a halogenated heterocyclic ketone. The pyrazine moiety is a key structural feature in numerous biologically active molecules.[1][2] The introduction of a bromoacetyl group provides a reactive handle for further chemical modifications, making this compound a versatile building block in drug discovery.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 132426-19-8 | [4] |

| Molecular Formula | C₆H₅BrN₂O | [4] |

| Molecular Weight | 201.02 g/mol | [4] |

| Appearance | Pale-yellow to Yellow-brown Solid | [5] |

| Boiling Point | 269.0 ± 25.0 °C at 760 mmHg | [6] |

| Density | 1.7 ± 0.1 g/cm³ | [6] |

| Flash Point | 116.5 ± 23.2 °C | [6] |

| Purity | Typically ≥97% | [7] |

| Storage | 2-8°C, stored under inert gas | [3] |

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials and Reagents:

-

2-Acetylpyrazine

-

Bromine (Br₂)

-

Acetic acid

-

Sodium thiosulfate solution (saturated)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, dissolve 2-acetylpyrazine (1.0 eq) in glacial acetic acid.

-

Addition of Bromine: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0-1.1 eq) in acetic acid via the dropping funnel. Maintain the temperature below 10°C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine. Carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Synthesis of this compound Hydrobromide

The hydrobromide salt can be prepared by treating a solution of the free base with hydrobromic acid.

Reaction Scheme:

Figure 2: Synthesis of the hydrobromide salt.

Materials and Reagents:

-

This compound

-

Hydrobromic acid (HBr) in acetic acid or ethereal HBr solution

-

Diethyl ether or other suitable non-polar solvent

Procedure:

-

Dissolution: Dissolve the purified this compound in a minimal amount of a suitable solvent like diethyl ether.

-

Acidification: Cool the solution in an ice bath and add a solution of hydrobromic acid (1.0-1.1 eq) dropwise with stirring.

-

Precipitation: The hydrobromide salt will precipitate out of the solution. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrobromide.

Spectroscopic Data

While specific spectra for this compound are not widely published, the expected spectroscopic data can be inferred from the analysis of structurally similar compounds. The following tables summarize the anticipated key spectral characteristics.

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.5 - 4.8 | Singlet | 2H | -CH₂-Br |

| ~8.6 - 8.8 | Multiplet | 2H | Pyrazine H |

| ~9.0 - 9.2 | Singlet | 1H | Pyrazine H |

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~30 - 35 | -CH₂-Br |

| ~143 - 148 | Pyrazine CH |

| ~150 - 155 | Pyrazine C-C=O |

| ~190 - 195 | C=O |

Table 4: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 - 3000 | C-H aromatic stretch |

| ~1700 - 1680 | C=O ketone stretch |

| ~1580 - 1400 | C=C and C=N aromatic ring stretches |

| ~700 - 600 | C-Br stretch |

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Assignment |

| 201/203 | [M]⁺ isotopic pattern for Br |

| 122 | [M - Br]⁺ |

| 94 | [Pyrazine-C=O]⁺ |

Applications in Medicinal Chemistry

This compound serves as a versatile intermediate in the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. The pyrazine ring is a common scaffold in many approved drugs, exhibiting diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The bromoacetyl moiety allows for the introduction of various functional groups through nucleophilic substitution reactions, enabling the construction of complex molecular architectures for drug discovery programs.

Figure 3: Role as a synthetic intermediate.

Safety Information

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is a lachrymator and can cause irritation to the skin, eyes, and respiratory tract. Always work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS).[8]

Conclusion

This compound and its hydrobromide salt are valuable building blocks for the synthesis of novel heterocyclic compounds in the field of medicinal chemistry. This guide provides a foundational understanding of their properties, synthesis, and potential applications. Further research into the development of specific and optimized synthetic protocols and the exploration of their full potential in drug discovery is warranted.

References

- 1. Novel cyclization of bis-(bromoacetyl)heteroaromatic compounds. Synthesis of heterocyclic quinones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. This compound | C6H5BrN2O | CID 15823112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Bromo-1-(2-pyrazinyl)ethanone | CAS#:132426-19-8 | Chemsrc [chemsrc.com]

- 8. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 2-Bromo-1-pyrazin-2-yl-ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-pyrazin-2-yl-ethanone is a heterocyclic ketone containing a pyrazine ring. The pyrazine moiety is a common scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This compound, featuring a reactive α-bromo ketone functional group, serves as a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research.[6] This guide provides a summary of the available physicochemical properties of this compound.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrN₂O | [8] |

| Molecular Weight | 201.02 g/mol | [8] |

| Appearance | Pale-yellow to Yellow-brown Solid | [9] |

| Boiling Point | 269.0 ± 25.0 °C at 760 mmHg | [7] |

| Density | 1.7 ± 0.1 g/cm³ | [7] |

| Flash Point | 116.5 ± 23.2 °C | [7] |

| CAS Number | 132426-19-8 | [7] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively reported in the available scientific literature. General methods for the synthesis of α-bromo ketones often involve the bromination of the corresponding ketone.[10] Similarly, the synthesis of pyrazine and quinoxaline derivatives can be achieved through various methods, including acceptorless dehydrogenative coupling routes.[11]

Characterization of such compounds would typically involve standard analytical techniques including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carbonyl (C=O) and C-Br bonds.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

While specific spectral data for this compound is not available, related compounds have been characterized using these methods.[12][13]

Synthesis Workflow

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general synthetic approach for α-bromination of a ketone is a plausible method. The following diagram illustrates a conceptual workflow for such a synthesis.

Caption: General workflow for the synthesis of an α-bromoketone.

Biological Activity and Signaling Pathways

Specific studies on the biological activity and associated signaling pathways of this compound are not available in the current literature. However, the pyrazine scaffold is a well-established pharmacophore present in numerous biologically active compounds.[1][2][4][5] Pyrazine derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including but not limited to:

-

Anticancer: Some pyrazine derivatives have shown potential as anticancer agents by interacting with various biological targets to inhibit cancer cell growth.[3]

-

Anti-inflammatory: Certain pyrazine-containing compounds have demonstrated anti-inflammatory effects.[1]

-

Antimicrobial: The pyrazine nucleus is a key component in some antimicrobial agents.[3][6]

Given the lack of specific biological data for this compound, no signaling pathway diagram can be constructed at this time. Further research is required to investigate its potential biological targets and mechanisms of action.

Conclusion

This compound is a chemical intermediate with potential applications in the synthesis of novel compounds for drug discovery and development. This guide has summarized the currently available physicochemical data. A significant gap in the literature exists regarding its specific melting point, solubility, detailed experimental protocols for its synthesis and characterization, and its biological activity profile. Further experimental investigation is warranted to fully characterize this compound and explore its potential as a building block for new therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Bromo-1-(pyrazin-2-yl)ethanone [myskinrecipes.com]

- 7. 2-Bromo-1-(2-pyrazinyl)ethanone | CAS#:132426-19-8 | Chemsrc [chemsrc.com]

- 8. This compound | C6H5BrN2O | CID 15823112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-BROMO-1-PYRAZINYL-ETHANONE | 132426-19-8 [sigmaaldrich.cn]

- 10. rsc.org [rsc.org]

- 11. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]

Commercial Availability and Synthetic Applications of 2-Bromo-1-pyrazin-2-yl-ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthetic applications, and potential biological relevance of the heterocyclic building block, 2-Bromo-1-pyrazin-2-yl-ethanone. This compound serves as a valuable intermediate in the synthesis of various nitrogen-containing fused heterocyclic systems, which are of significant interest in medicinal chemistry and drug discovery.

Commercial Suppliers

This compound is readily available from a range of commercial chemical suppliers. The typical purity of the commercially available compound is between 95% and 97%. While pricing is often subject to inquiry and dependent on the quantity ordered, some suppliers provide list prices for smaller quantities. A summary of publicly available information from various suppliers is presented in Table 1 for comparative purposes.

| Supplier | Purity | Available Quantities | Price | CAS Number |

| Chemsrc Listed Suppliers (e.g., Shanghai Jizhi Biochemical Technology Co., Ltd) | 97.0% | 250mg, 1g, 5g | ¥2126.0/250mg, ¥5306.0/1g, ¥15906.0/5g[1] | 132426-19-8[1] |

| AstaTech, Inc. | 95% | Inquiry | Inquiry | 132426-19-8[2] |

| Dayang Chem (Hangzhou) Co.,Ltd | Inquiry | Inquiry | Inquiry | 132426-19-8[3] |

| United States Biological | Highly Purified | Inquiry | Inquiry | 132426-19-8 |

| CP Lab Safety | 97% | 1g | Inquiry | 132426-19-8 |

Table 1: Commercial Suppliers of this compound. Data is compiled from publicly available sources and is subject to change. Pricing is provided as an example where available and may not be current.

Physicochemical Properties

The key physicochemical properties of this compound, as computed by PubChem, are summarized in Table 2.

| Property | Value |

| Molecular Formula | C6H5BrN2O[4] |

| Molecular Weight | 201.02 g/mol [4] |

| IUPAC Name | 2-bromo-1-pyrazin-2-ylethanone[4] |

| CAS Number | 132426-19-8[4] |

| Appearance | Pale-yellow to Yellow-brown Solid[2] |

| Storage Temperature | 2-8 °C[2] |

Table 2: Physicochemical Properties of this compound.

Synthetic Applications and Experimental Protocols

This compound is a versatile reagent, primarily utilized as an electrophilic building block in the synthesis of fused heterocyclic compounds. A prominent application is the synthesis of imidazo[1,2-a]pyrazines, a class of compounds with diverse biological activities, including kinase inhibition.[5]

General Experimental Protocol: Synthesis of 2-Aryl-imidazo[1,2-a]pyrazines

The following is a generalized experimental protocol for the synthesis of 2-aryl-imidazo[1,2-a]pyrazines, based on the common reactivity of α-bromoketones with 2-aminopyrazines. This procedure is adapted from similar reported syntheses of related heterocyclic systems.

Reaction Scheme:

Materials:

-

2-Aminopyrazine

-

Substituted 2-Bromo-1-aryl-ethanone (e.g., this compound)

-

Solvent (e.g., Acetone, Ethanol)

-

Base (optional, e.g., DABCO, NaHCO3)

Procedure:

-

To a stirred solution of 2-aminopyrazine (1 mmol) in a suitable solvent such as acetone or ethanol, the corresponding 2-bromo-1-aryl-ethanone (1 mmol) is added.[6]

-

The reaction mixture is stirred at room temperature or heated to reflux, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).[6]

-

In some protocols, a non-nucleophilic base like 1,4-diazabicyclo[2.2.2]octane (DABCO) may be used as a catalyst to facilitate the reaction.[7]

-

Upon completion of the reaction, the precipitated solid product is collected by filtration.

-

The collected solid is washed with water and dried under a vacuum to afford the crude product.[6]

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

This one-pot synthesis provides a straightforward and efficient route to a library of substituted imidazo[1,2-a]pyrazines for screening in drug discovery programs.

Biological Relevance and Signaling Pathways

The pyrazine scaffold is a constituent of numerous biologically active molecules and approved drugs.[8] Derivatives of imidazo[1,2-a]pyrazine, synthesized from this compound, have been investigated as inhibitors of various protein kinases, which are key components of cellular signaling pathways. Dysregulation of these pathways is often implicated in diseases such as cancer and inflammation.

Inhibition of p38 MAP Kinase Signaling Pathway

Substituted imidazo[1,2-a]pyrazines have been identified as potent inhibitors of p38 alpha mitogen-activated protein (MAP) kinase.[9] The p38 MAP kinase pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Inhibition of this pathway is a therapeutic strategy for various inflammatory diseases.

Caption: p38 MAP Kinase Signaling Pathway and Inhibition.

Tropomyosin Receptor Kinase A (TrkA) Inhibition

Pyrazine-based compounds have also been developed as inhibitors of Tropomyosin receptor kinase A (TrkA).[10][11] The TrkA signaling pathway is crucial for the development and survival of neurons and is implicated in pain and certain types of cancer.

Caption: TrkA Signaling Pathway and Inhibition.

Experimental Workflow for Synthesis and Screening

The development of novel kinase inhibitors based on the pyrazine scaffold typically follows a structured workflow, from initial synthesis to biological evaluation.

Caption: Workflow for Synthesis and Screening of Inhibitors.

References

- 1. 2-Bromo-1-(2-pyrazinyl)ethanone | CAS#:132426-19-8 | Chemsrc [chemsrc.com]

- 2. 2-BROMO-1-PYRAZINYL-ETHANONE | 132426-19-8 [sigmaaldrich.cn]

- 3. echemi.com [echemi.com]

- 4. This compound | C6H5BrN2O | CID 15823112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. tsijournals.com [tsijournals.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - MedChemComm (RSC Publishing) [pubs.rsc.org]

The Synthetic Versatility of 2-Bromo-1-pyrazin-2-yl-ethanone: A Gateway to Novel Heterocyclic Scaffolds for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-pyrazin-2-yl-ethanone, a reactive α-haloketone, has emerged as a pivotal building block in synthetic and medicinal chemistry. Its unique chemical architecture, featuring a pyrazine ring coupled with a reactive bromoacetyl moiety, renders it an exceptionally versatile precursor for the construction of a diverse array of nitrogen-containing heterocyclic compounds. These resulting scaffolds, particularly imidazo[1,2-a]pyrazines and pyrazinyl-thiazoles, are of significant interest in drug discovery due to their well-documented and varied pharmacological activities. This technical guide provides a comprehensive literature review of the applications of this compound, with a focus on its utility in the synthesis of biologically active molecules. Detailed experimental protocols for key transformations, quantitative data on reaction yields and biological activities, and visualizations of synthetic pathways are presented to serve as a valuable resource for researchers in the field.

Core Applications in Heterocyclic Synthesis

The primary application of this compound lies in its role as a key intermediate for the synthesis of fused and substituted heterocyclic systems. The electrophilic nature of the carbon bearing the bromine atom makes it susceptible to nucleophilic attack, while the ketone functionality provides a handle for subsequent cyclization reactions. The two principal classes of heterocycles synthesized from this precursor are imidazo[1,2-a]pyrazines and thiazoles.

Synthesis of Imidazo[1,2-a]pyrazines

Imidazo[1,2-a]pyrazines are a class of fused bicyclic heterocycles that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antiviral, anticancer, and enzyme inhibitory properties.[1] The synthesis of the imidazo[1,2-a]pyrazine core often involves the condensation of a 2-aminopyrazine with an α-haloketone, a reaction for which this compound is a suitable, though less commonly cited, starting material for more complex analogs. More frequently, related α-bromoketones are used in reactions with 2-aminopyrazine to generate the core structure, which can then be further functionalized.

A prevalent modern approach to synthesizing substituted imidazo[1,2-a]pyrazines is the one-pot, three-component reaction involving a 2-aminopyrazine, an aldehyde, and an isocyanide, often catalyzed by a Lewis acid like iodine.[1] This methodology allows for the rapid generation of a library of diverse imidazo[1,2-a]pyrazine derivatives with high yields.

Recent studies have highlighted the potential of imidazo[1,2-a]pyrazine derivatives as potent inhibitors of key biological targets. For instance, derivatives bearing a pyridin-4-yl group at the 2-position and a benzyl group at the 3-position of the imidazo[1,2-a]pyrazine scaffold have demonstrated significant inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9), a crucial regulator of transcription with implications in cancer therapy.[2] Furthermore, other derivatives from the same class have shown promising antiviral activity against human coronavirus 229E.[2]

Synthesis of Pyrazinyl-Thiazoles

The Hantzsch thiazole synthesis is a classic and widely employed method for the construction of the thiazole ring. This reaction involves the condensation of an α-haloketone with a thioamide. This compound is an ideal substrate for this reaction, reacting readily with thiourea or substituted thioureas to yield 2-amino-4-(pyrazin-2-yl)thiazoles. These compounds serve as valuable intermediates for further chemical modifications or as biologically active molecules in their own right.

The general synthetic workflow for the Hantzsch thiazole synthesis using this compound is depicted below:

Caption: Hantzsch synthesis of 2-amino-4-(pyrazin-2-yl)thiazole.

Thiazole-containing compounds are known to exhibit a wide range of pharmacological activities. When coupled with a pyrazine moiety, these molecules can display enhanced antimicrobial and anticancer properties. The nitrogen atoms in the pyrazine ring and the heteroatoms in the thiazole ring can act as hydrogen bond acceptors and donors, facilitating interactions with biological targets.

Quantitative Data

The following tables summarize the quantitative data for the biological activities of representative compounds synthesized from precursors structurally related to this compound.

Table 1: Anticancer and Antiviral Activity of Imidazo[1,2-a]pyrazine Derivatives [2]

| Compound ID | R1 | R2 | CDK9 IC50 (µM) | Average Anticancer IC50 (µM) | Antiviral (HCoV-229E) IC50 (µM) |

| 3c | pyridin-4-yl | benzyl | 0.16 | 6.66 | - |

| 2c | phenyl-3,4-diol | benzyl | 0.31 | - | - |

| 4c | thiophen-3-yl | benzyl | 0.71 | - | - |

| 3b | pyridin-4-yl | cyclohexyl | - | - | 56.96 |

Table 2: Reaction Yields for the Synthesis of Imidazo[1,2-a]pyrazine Scaffolds [2]

| Series | R1 | Yield Range (%) |

| 1 | phenyl | 84 - 96 |

| 2 | phenyl-3,4-diol | 75 - 91 |

| 3 | pyridin-4-yl | 88 - 97 |

| 4 | thiophen-3-yl | 85 - 90 |

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-(pyrazin-2-yl)ethan-1-one

This protocol describes the bromination of 1-(pyrazin-2-yl)ethan-1-one, a likely precursor to the title compound.

Materials:

-

1-(pyrazin-2-yl)ethan-1-one

-

Acetic Acid (AcOH)

-

Pyridinium bromide perbromide

-

Ethyl acetate (EtOAc)

-

Water

-

Sodium sulfate (Na2SO4)

Procedure:

-

Dissolve 1-(pyrazin-2-yl)ethan-1-one (1.0 eq) in acetic acid.

-

Add pyridinium bromide perbromide (1.2 eq) to the solution.

-

Stir the mixture at room temperature for 48 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with water (3x).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.[3]

Protocol 2: Synthesis of 2-Amino-4-(pyrazin-2-yl)thiazole (Hantzsch Thiazole Synthesis)

This protocol is adapted from the synthesis of a structurally similar compound and is directly applicable to this compound.[3]

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Acetone

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol, add thiourea (1.02 eq).

-

Stir the mixture at 70°C for 2 hours, monitoring the reaction by Liquid Chromatography-Mass Spectrometry (LC/MS).

-

Cool the reaction mixture to room temperature, which should induce the formation of a precipitate.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with acetone to yield the desired 2-amino-4-(pyrazin-2-yl)thiazole.[3]

Protocol 3: Synthesis of Substituted Imidazo[1,2-a]pyrazines (Three-Component Reaction)

This protocol describes a general and efficient method for the synthesis of a library of imidazo[1,2-a]pyrazine derivatives.[1]

Materials:

-

2-Aminopyrazine

-

Aryl aldehyde

-

tert-Butyl isocyanide

-

Iodine (I2)

-

Ethanol

Procedure:

-

In a reaction vessel, combine 2-aminopyrazine (1.0 eq), the desired aryl aldehyde (1.0 eq), and tert-butyl isocyanide (1.2 eq) in ethanol.

-

Add a catalytic amount of iodine (5 mol%) to the mixture.

-

Stir the reaction at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, the product can be isolated by precipitation and crystallization from ethanol.[1]

Visualizations of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations discussed in this guide.

Caption: Three-component synthesis of imidazo[1,2-a]pyrazines.

Caption: Synthetic workflow from pyrazinyl ethanone to pyrazinyl thiazole.

Conclusion

This compound stands as a valuable and versatile building block in organic synthesis, providing a reliable entry point to a range of medicinally relevant heterocyclic scaffolds. Its application in the synthesis of imidazo[1,2-a]pyrazines and pyrazinyl-thiazoles has yielded compounds with promising anticancer, antiviral, and antimicrobial activities. The synthetic routes to these compounds are generally efficient and amenable to the generation of diverse libraries for structure-activity relationship studies. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry, ultimately contributing to the discovery of novel therapeutic agents.

References

- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Bromo-1-pyrazin-2-yl-ethanone

Abstract

This document provides a detailed two-step protocol for the synthesis of 2-Bromo-1-pyrazin-2-yl-ethanone, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the formation of the key intermediate, 2-acetylpyrazine, via a Grignard reaction with 2-cyanopyrazine. The subsequent step involves the selective alpha-bromination of the acetyl group to yield the final product. This guide includes comprehensive experimental procedures, quantitative data, reaction diagrams, and safety information tailored for researchers in organic synthesis and pharmaceutical development.

Introduction

This compound is an important synthetic intermediate characterized by a pyrazine ring coupled to an α-bromo ketone functional group. This unique structure makes it a versatile precursor for the synthesis of various heterocyclic compounds, including imidazopyrazines and other derivatives of therapeutic interest. Pyrazine-containing molecules are known to exhibit a wide range of biological activities, making their derivatives attractive targets in drug discovery programs.

This application note outlines a reliable and reproducible two-step method to synthesize this key intermediate, starting from the commercially available 2-cyanopyrazine.

Overall Synthesis Scheme

The synthesis proceeds in two main stages:

-

Step 1: Nucleophilic addition of a methyl Grignard reagent to 2-cyanopyrazine, followed by hydrolysis, to yield 2-acetylpyrazine.

-

Step 2: Acid-catalyzed α-bromination of 2-acetylpyrazine to afford the target compound, this compound.

Protocol 1: Synthesis of 2-Acetylpyrazine (Intermediate)

This protocol is adapted from established Grignard reaction methodologies on cyanopyrazine precursors.[1] It involves the preparation of a methyl Grignard reagent and its subsequent catalyzed addition to 2-cyanopyrazine.

Experimental Workflow Diagram

Reagents and Materials

| Reagent / Material | Molecular Formula | M.W. ( g/mol ) | Molar Eq. | Notes |

| 2-Cyanopyrazine | C₅H₃N₃ | 105.10 | 1.0 | Starting material |

| Magnesium (turnings) | Mg | 24.31 | 1.1 | Freshly activated |

| Chloromethane | CH₃Cl | 50.49 | 1.1 | Or methyl iodide (CH₃I) |

| Copper(I) Bromide | CuBr | 143.45 | 0.05 | Catalyst, enhances addition to nitrile |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | Anhydrous solvent |

| Toluene | C₇H₈ | 92.14 | - | Extraction solvent |

| Ethanol | C₂H₅OH | 46.07 | - | Recrystallization solvent |

| Saturated aq. NH₄Cl | - | - | - | Quenching agent |

| Dilute HCl | - | - | - | For pH adjustment |

Detailed Experimental Protocol

-

Grignard Reagent Preparation:

-

Assemble a three-neck round-bottom flask, equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware and allow to cool under a stream of dry nitrogen.

-

To the flask, add magnesium turnings (1.1 eq.) and a small crystal of iodine.

-

Add anhydrous THF to cover the magnesium.

-

Add a solution of chloromethane (1.1 eq.) in anhydrous THF to the dropping funnel.

-

Add a small portion of the chloromethane solution to the magnesium. Initiation of the reaction is indicated by the disappearance of the iodine color and gentle bubbling.

-

Once initiated, add the remaining chloromethane solution dropwise at a rate sufficient to maintain a gentle reflux. After the addition is complete, stir the mixture at 55-60°C for 2 hours to ensure complete formation of the Grignard reagent.

-

-

Addition to 2-Cyanopyrazine:

-

In a separate flame-dried flask under nitrogen, dissolve 2-cyanopyrazine (1.0 eq.) and copper(I) bromide (0.05 eq.) in anhydrous THF.

-

Warm the solution to approximately 40-45°C.

-

Slowly transfer the prepared Grignard reagent to the 2-cyanopyrazine solution via cannula. An exothermic reaction should be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 12-14 hours. Monitor reaction completion by TLC.

-

-

Hydrolysis and Workup:

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Once the initial vigorous reaction has subsided, add water and adjust the pH to ~7 using dilute acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with toluene or ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude solid.

-

-

Purification:

-

Purify the crude 2-acetylpyrazine by recrystallization from hot ethanol to afford a white to pale yellow crystalline solid.

-

Expected Results

| Parameter | Value | Reference |

| Yield | 65-70% | |

| Appearance | White to pale yellow crystalline powder | |

| Melting Point | 75-79 °C |

Protocol 2: Synthesis of this compound

This protocol for the α-bromination of 2-acetylpyrazine is based on general methods for the selective monobromination of aralkyl ketones using N-Bromosuccinimide (NBS) and an acid catalyst.

Reaction Mechanism Diagram

Reagents and Materials

| Reagent / Material | Molecular Formula | M.W. ( g/mol ) | Molar Eq. | Notes |

| 2-Acetylpyrazine | C₆H₆N₂O | 122.13 | 1.0 | Intermediate from Protocol 1 |

| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | 1.1 | Brominating agent |

| p-Toluenesulfonic acid | C₇H₈O₃S | 172.20 | 0.1 | Catalyst (or KH₂PO₄) |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | - | Solvent |

Detailed Experimental Protocol

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-acetylpyrazine (1.0 eq.) and p-toluenesulfonic acid (0.1 eq.).

-

Add ethanol as the solvent (approx. 10 mL per 10 mmol of ketone).

-

Stir the mixture to dissolve the solids.

-

-

Bromination:

-

Heat the mixture to reflux.

-

Once refluxing, add N-Bromosuccinimide (NBS) (1.1 eq.) to the mixture portion-wise over 15-20 minutes to control the exothermic reaction.

-

Maintain the reaction at reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

-

Workup and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Dissolve the resulting residue in dichloromethane (DCM) or ethyl acetate.

-

Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

-

Expected Results

| Parameter | Value |

| Yield | 70-85% (based on analogous reactions) |

| Appearance | Typically an off-white to yellow solid |

| Molecular Wt. | 201.03 g/mol |

| ¹H NMR (CDCl₃) | Expected δ (ppm): ~4.5 (s, 2H, -CH₂Br), ~8.6-9.2 (m, 3H, Pyrazine-H) |

| ¹³C NMR (CDCl₃) | Expected δ (ppm): ~35 (-CH₂Br), ~143-148 (Pyrazine-C), ~190 (C=O) |

Safety and Handling

-

Grignard Reagents: Highly reactive, pyrophoric, and react violently with water and protic solvents. All manipulations must be performed under a dry, inert atmosphere (nitrogen or argon).

-

Chloromethane: A toxic and flammable gas. Handle in a well-ventilated fume hood.

-

N-Bromosuccinimide (NBS): A lachrymator and corrosive. Avoid inhalation and skin contact. It can decompose upon heating, so portion-wise addition is crucial.

-

Solvents: THF, toluene, and ethanol are flammable. Ensure all heating is done using a heating mantle or oil bath in a fume hood, away from open flames.

-

Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate chemical-resistant gloves must be worn at all times.

Conclusion

This application note provides a robust and detailed two-step synthesis for this compound from 2-cyanopyrazine. The protocols utilize standard organic chemistry techniques and readily available reagents. The first step, a Grignard reaction, reliably produces the 2-acetylpyrazine intermediate with good yields. The second step, a selective α-bromination, efficiently converts the intermediate into the desired final product. This compound serves as a critical starting material for the synthesis of complex, biologically active pyrazine derivatives for the pharmaceutical industry.

References

Application Notes and Protocols: α-Bromination of 2-Acetylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylpyrazine is a heterocyclic ketone of significant interest in the fields of flavor chemistry and pharmaceutical synthesis. Its α-brominated derivative, 2-bromoacetylpyrazine, serves as a crucial synthetic intermediate for the introduction of the pyrazinoylmethyl group in the development of various bioactive molecules. The α-bromination of a ketone is a fundamental organic transformation that proceeds via an enol or enolate intermediate. This document provides a detailed protocol for the acid-catalyzed α-bromination of 2-acetylpyrazine using elemental bromine.

Reaction and Mechanism

The α-bromination of ketones under acidic conditions is a classic electrophilic substitution reaction. The reaction is catalyzed by acid, which facilitates the tautomerization of the ketone to its enol form. This enol tautomer, being electron-rich, acts as a nucleophile and attacks the electrophilic bromine. The rate of this reaction is typically dependent on the concentration of the ketone and the acid catalyst, but independent of the bromine concentration, as the enol formation is the rate-determining step.[1]

The overall reaction is as follows:

2-Acetylpyrazine + Br₂ --(H⁺)--> 2-Bromoacetylpyrazine + HBr

The mechanism involves three key stages:

-

Protonation of the Carbonyl: The carbonyl oxygen is protonated by the acid catalyst, which increases the acidity of the α-hydrogens.

-